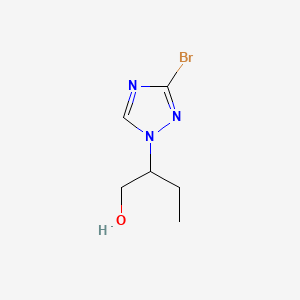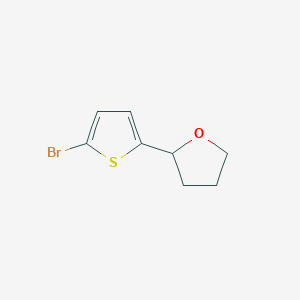![molecular formula C24H24N2O7 B11715557 2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] CAS No. 31255-14-8](/img/structure/B11715557.png)
2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]: is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of isoindole dione groups connected through an oxybis(ethanediyloxy) linkage. It is commonly used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the isoindole dione precursors.
Reaction Conditions: The isoindole dione precursors are reacted with a diethylene glycol derivative under controlled temperature and pressure conditions.
Catalysts: Catalysts such as Lewis acids may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the isoindole dione groups to their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole dione derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Known for its use in polymer synthesis.
Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Utilized in the production of various chemical intermediates.
Uniqueness
2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
31255-14-8 |
|---|---|
Molekularformel |
C24H24N2O7 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H24N2O7/c27-21-17-5-1-2-6-18(17)22(28)25(21)9-11-31-13-15-33-16-14-32-12-10-26-23(29)19-7-3-4-8-20(19)24(26)30/h1-8H,9-16H2 |
InChI-Schlüssel |
UYVARKZPBLYEIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715501.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B11715505.png)


![(2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715517.png)
![2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11715526.png)
![2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B11715535.png)

![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
